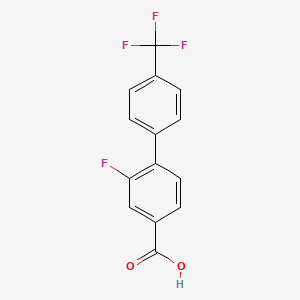

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F4O2 . It is a derivative of benzoic acid, which is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to the phenyl ring .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . For instance, it has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring . The presence of these electronegative fluorine atoms significantly influences the electronic properties of the molecule.

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to the presence of the carboxylic acid group and the reactive fluorine atoms. For example, it has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of the fluorine atoms and the trifluoromethyl group can affect its polarity, solubility, and reactivity .

Scientific Research Applications

Molecular Properties and Metabolism

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, along with a series of substituted benzoic acids, has been explored for its physicochemical properties and metabolism. Studies have utilized high-resolution NMR spectroscopy to monitor urinary excretion profiles and determine the metabolic fate of these compounds in rats. Notably, phase II glucuronidation or glycine conjugation reactions predominantly drive the metabolism of these compounds. Molecular orbital and empirical methods were applied to calculate molecular properties, aiding in understanding the compound's behavior and potential interactions in biological systems (Ghauri et al., 1992).

Material Science and Polymer Synthesis

In material science, the compound has been incorporated into the synthesis and characterization of novel polymers. New bisfluoro monomers have been synthesized, including this compound derivatives, to prepare poly(arylene ether)s through aromatic nucleophilic displacement reactions. These poly(arylene ether)s exhibit high thermal stability and solubility in a variety of organic solvents, indicating potential applications in engineering materials or membrane technologies (Salunke, Ghosh, & Banerjee, 2007). Additionally, this compound has been involved in producing hyperbranched poly(arylene ether)s, offering excellent thermal stability and higher glass transition temperatures, suggesting usefulness in specialized applications requiring materials with specific thermal properties (Banerjee et al., 2009).

Mechanism of Action

While the specific mechanism of action of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” is not mentioned in the retrieved sources, compounds with similar structures have been reported to exhibit antibacterial activity . These compounds are highly effective against Staphylococcus aureus as shown by a low minimum inhibitory concentration (MIC), a bactericidal effect in time-kill assays, moderate inhibition of biofilm formation as well as biofilm destruction, and a bactericidal effect against stationary phase cells representing non-growing persister cells .

Future Directions

The unique properties of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” make it a valuable compound in various areas of research. For instance, its derivatives have shown promising antibacterial activity, suggesting potential applications in the development of new antimicrobial agents . Furthermore, its use in the synthesis of other complex molecules indicates its potential utility in organic synthesis .

properties

IUPAC Name |

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMCSEPBPTWMCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681403 |

Source

|

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261849-23-3 |

Source

|

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)